molecular formula C6H12OS B3052101 4-Methyltetrahydro-2h-thiopyran-4-ol CAS No. 38447-82-4

4-Methyltetrahydro-2h-thiopyran-4-ol

Cat. No. B3052101
CAS RN: 38447-82-4
M. Wt: 132.23 g/mol
InChI Key: RYZAMMMGBAOMMC-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-thiopyran-4-ol is a chemical compound with the CAS Number 38447-82-4 and a linear formula of C6H12OS . It is a solid substance that is white to off-white in color .


Synthesis Analysis

Tetrahydrothiopyran-4-ol can be synthesized from tetrahydrothiopyran-4-one . It participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyltetrahydro-2H-thiopyran-4-ol . The InChI code is 1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 . The molecular weight is 132.23 .


Physical And Chemical Properties Analysis

The boiling point of 4-Methyltetrahydro-2H-thiopyran-4-ol is 216.1±33.0C at 760 mmHg . The flash point is 105.9 . The compound is stored in a dry, room temperature environment or in a refrigerator .

Scientific Research Applications

Scalable Preparation in Medicinal Chemistry

  • Synthetic Strategies and Medicinal Chemistry Applications: The efficient preparation of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a vital cyclic sulfone building block, is crucial for medicinal chemistry. A practical protocol has been developed to produce this compound and various 4,4-disubstituted cyclic sulfone derivatives, serving as valuable motifs for drug discovery (Hugelshofer et al., 2021).

Conformational Studies

  • Molecular Orbital Theory and Density Functional Theory (DFT) Study: The structures and energies of axial and equatorial conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides were studied using various hybrid density functionals. This research contributes to understanding the conformational preferences of these compounds (Freeman et al., 2002).

Application in Oligopeptides

  • Linear Oligopeptides Containing Heterocyclic α‐Amino Carboxylic Acids: Spiroheterocyclic 2H-azirin-3-amines have been utilized as synthons for dipeptides containing 4-aminotetrahydro-2H-pyran-4-yl)prolinate and thiopyran derivatives. This research explores the conformational properties of these oligopeptides in solution and their potential uses in highly specific applications (Stoykova et al., 2013).

Chemical Synthesis Applications

  • Preparation of Thiopyran Introduction Reagents: The study presents the preparation of reagents useful for the synthesis of thiopyran-containing compounds, highlighting the utility of 4-Methyltetrahydro-2H-thiopyran-4-ol derivatives in various chemical syntheses (Ward et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-methylthian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAMMMGBAOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516662
Record name 4-Methylthian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltetrahydro-2h-thiopyran-4-ol

CAS RN

38447-82-4
Record name 4-Methylthian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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